molecular formula C₂₅H₃₁F₃N₄O₈ B560580 E3 ligase Ligand-Linker Conjugates 17 CAS No. 1950635-16-1

E3 ligase Ligand-Linker Conjugates 17

Numéro de catalogue B560580
Numéro CAS: 1950635-16-1
Poids moléculaire: 572.53
Clé InChI: AJVLNIUPDHKOPS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

“E3 ligase Ligand-Linker Conjugates 17” is a compound with the molecular formula C25H31F3N4O8 . It is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding linker . This compound can serve as a Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .


Synthesis Analysis

The synthesis of “E3 ligase Ligand-Linker Conjugates 17” involves the preparation of E3 ligands and their utilization for PROTACs . Different preparative routes to E3 ligands are compared with respect to feasibility and productivity . A particular focus is set on the chemistry of the linker attachment by discussing the synthetic opportunities to connect the E3 ligand at an appropriate exit vector with a linker to assemble the final PROTAC .


Molecular Structure Analysis

The molecular structure of “E3 ligase Ligand-Linker Conjugates 17” is complex, with a molecular weight of 572.5 g/mol . The compound includes a target binding unit, a linker, and an E3 ligase binding moiety .


Chemical Reactions Analysis

“E3 ligase Ligand-Linker Conjugates 17” is involved in the ubiquitination process, which is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “E3 ligase Ligand-Linker Conjugates 17” include a molecular weight of 572.5 g/mol, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 8 .

Applications De Recherche Scientifique

PROTAC Development

This compound serves as a key intermediate for the synthesis of complete PROTAC (Proteolysis Targeting Chimera) molecules . PROTACs are a novel type of therapeutic agent that targets proteins for degradation. E3 Ligase Ligand-Linker Conjugate 17, with its functionalized cereblon ligand, allows rapid conjugation with carboxyl linkers via peptide coupling reactions, making it an essential building block for PROTAC development .

Cereblon Ligand Recruitment

It acts as a cereblon ligand to recruit the CRBN protein. The CRBN protein is part of the E3 ubiquitin ligase complex, which is crucial for the ubiquitination and subsequent proteasomal degradation of target proteins. This recruitment is fundamental in the mechanism of action of PROTACs .

Catalysis

Thalidomide-O-amido-C8-NH2 (TFA) can function as a catalyst to accelerate the rate of chemical reactions. It can bind with other molecules to form new chemical bonds and guide reactions towards the desired direction .

Protein Degrader Library

As a basic building block, this compound is amenable for linker attachment via reductive amination. This property makes it suitable for creating libraries of protein degraders, which are collections of compounds used to investigate the degradation of various proteins .

Target Protein Conjugation

This product is ready for conjugation to target proteins for PROTAC R&D. The terminal amine group on the alkylC8 linker facilitates this process, allowing researchers to attach it to specific proteins they wish to study or degrade .

Orientations Futures

The future directions of “E3 ligase Ligand-Linker Conjugates 17” involve expanding the chemical space of PROTACs and ushering in the advent of other emerging bifunctional modalities of proximity-based pharmacology . This will facilitate the development of these therapies in cancer and beyond .

Propriétés

IUPAC Name

N-(8-aminooctyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O6.C2HF3O2/c24-12-5-3-1-2-4-6-13-25-19(29)14-33-17-9-7-8-15-20(17)23(32)27(22(15)31)16-10-11-18(28)26-21(16)30;3-2(4,5)1(6)7/h7-9,16H,1-6,10-14,24H2,(H,25,29)(H,26,28,30);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVLNIUPDHKOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E3 ligase Ligand-Linker Conjugates 17

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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